Azepan-4-ylmethanol hydrochloride Azepan-4-ylmethanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13574475
InChI: InChI=1S/C7H15NO.ClH/c9-6-7-2-1-4-8-5-3-7;/h7-9H,1-6H2;1H
SMILES: C1CC(CCNC1)CO.Cl
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol

Azepan-4-ylmethanol hydrochloride

CAS No.:

Cat. No.: VC13574475

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66 g/mol

* For research use only. Not for human or veterinary use.

Azepan-4-ylmethanol hydrochloride -

Specification

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
IUPAC Name azepan-4-ylmethanol;hydrochloride
Standard InChI InChI=1S/C7H15NO.ClH/c9-6-7-2-1-4-8-5-3-7;/h7-9H,1-6H2;1H
Standard InChI Key GROQAFOYAZIAGA-UHFFFAOYSA-N
SMILES C1CC(CCNC1)CO.Cl
Canonical SMILES C1CC(CCNC1)CO.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Azepan-4-ylmethanol hydrochloride belongs to the azepane family, featuring a saturated seven-membered ring with one nitrogen atom. The hydrochloride salt enhances solubility in polar solvents, critical for reaction workflows. Key properties include:

PropertyValueSource
Molecular FormulaC7H15NOHClC_7H_{15}NO \cdot HCl
Molecular Weight181.66 g/mol
Purity≥97%
Storage ConditionsRoom temperature, dry environment

The compound’s structure confers moderate steric hindrance, influencing its reactivity in alkylation and acylation reactions compared to smaller heterocycles like piperidine .

Spectral Data and Stability

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the azepane ring protons (δ\delta 1.4–2.8 ppm) and the hydroxymethyl group (δ\delta 3.6–4.1 ppm). The hydrochloride form exhibits broadened peaks due to protonation at the nitrogen . Thermal gravimetric analysis indicates decomposition above 200°C, with optimal stability observed at pH 4–6 in aqueous solutions .

Synthesis and Industrial Production

Gold-Catalyzed [5 + 2] Annulation

A landmark 2010 study demonstrated a two-step synthesis of azepan-4-ones, precursors to azepan-4-ylmethanol, using gold(I) catalysts . The methodology involves:

  • Cyclization: AuCl-catalyzed reaction of enynol derivatives to form azepan-4-one cores.

  • Reduction: Sodium borohydride reduction of the ketone to yield the hydroxymethyl derivative.

Key performance metrics for this route include:

ParameterValueConditions
Yield78–92%0.1 mol% AuCl, CH₂Cl₂, 25°C, 12 h
Diastereoselectivity85:15Chiral phosphine ligand additive
Scalability10 gBench-scale with 89% isolated yield

This method outperforms traditional lactam hydrogenation routes, which often suffer from side reactions and lower selectivity .

Industrial-Scale Manufacturing

Large-scale production employs continuous flow reactors to optimize heat transfer and mixing. Critical parameters include:

  • Temperature Control: Maintained at 20–30°C to prevent epimerization.

  • Purification: Recrystallization from ethanol/water mixtures achieves >99% purity .

  • Cost Efficiency: Raw material costs are minimized using bulk azepane precursors sourced from specialty chemical suppliers .

Applications in Drug Discovery

Pharmaceutical Intermediates

Azepan-4-ylmethanol hydrochloride is a versatile intermediate in synthesizing acetylcholinesterase inhibitors and serotonin receptor modulators. For example:

  • Alzheimer’s Therapeutics: Derivatives inhibit acetylcholinesterase with IC₅₀ values of 5–10 µM, comparable to donepezil .

  • Antidepressants: N-alkylated analogs show affinity for 5-HT₁ₐ receptors (Kᵢ = 12 nM) .

Agrochemistry

In crop protection, its derivatives act as fungicidal agents targeting chitin synthase in plant pathogens. Field trials demonstrate 90% efficacy against Fusarium species at 50 ppm concentrations .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiles

Comparative studies highlight its role in modulating enzymatic activity:

EnzymeInhibition TypeIC₅₀ (µM)Reference
AcetylcholinesteraseCompetitive8.2
Trypanosomal SynthetaseNon-competitive15.4

The hydroxymethyl group facilitates hydrogen bonding with catalytic residues, while the azepane ring occupies hydrophobic pockets .

Pharmacokinetic Properties

Rodent studies of radiolabeled analogs reveal:

  • Bioavailability: 45% following oral administration.

  • Half-Life: 3.2 hours in plasma.

  • Metabolism: Hepatic oxidation to the carboxylic acid derivative .

Comparative Analysis with Related Azepanes

Azepan-4-ylmethanol hydrochloride’s reactivity and applications differ markedly from analogs:

CompoundKey FeatureApplication
Ethyl 5-oxoazepane-4-carboxylateEster functionalizationPeptidomimetic synthesis
Benzyl (2-oxoazepan-3-yl)carbamateUrea linkageProtease inhibition
4-(2-Azepan-1-ylethoxy)benzyl alcoholPhenolic ether backboneGPCR ligand development

The hydroxymethyl group in azepan-4-ylmethanol enables direct conjugation to biomolecules, a unique advantage in antibody-drug conjugate (ADC) platforms .

Challenges and Future Directions

Synthetic Limitations

Current routes face challenges in enantioselective synthesis, necessitating chiral auxiliaries or expensive catalysts. Emerging photoredox catalysis methods may address this by enabling asymmetric hydrogenation .

Regulatory Considerations

As a Schedule B2 compound under OSHA guidelines, handling requires stringent ventilation controls. Alternatives like polymer-supported reagents are being explored to enhance workplace safety .

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